![molecular formula C16H14N2OS2 B2623203 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide CAS No. 941877-87-8](/img/structure/B2623203.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole is a heterocyclic compound; it’s part of a larger class of molecules that includes various drugs and dyes . The presence of the methylthio group (CH3-S-) and phenylacetamide could potentially alter the properties of the base benzothiazole structure, affecting its reactivity, polarity, and other chemical properties .
Molecular Structure Analysis
The molecular structure would be based on the benzothiazole core, with the additional methylthio and phenylacetamide groups attached at the 4th and 2nd positions respectively. The exact structure would need to be confirmed through techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methylthio group and the electron-withdrawing phenylacetamide. This could affect how the molecule participates in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The presence of the polar amide in the phenylacetamide group might increase solubility in polar solvents .科学研究应用
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide.
作用机制
The exact mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in vitro and in vivo. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development.
实验室实验的优点和局限性
One advantage of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide is its low toxicity and high bioavailability, which makes it a safe and effective compound to use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide research, including:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of this compound as a potential anti-inflammatory and anti-cancer drug.
3. Development of this compound as a potential fungicide and insecticide in agriculture.
4. Studies to determine the optimal dosage and administration of this compound.
5. Studies to determine the potential interactions between this compound and other drugs.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture. Its low toxicity and high bioavailability make it a safe and effective compound to use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration.
合成方法
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide can be synthesized using a two-step process that involves the reaction of 4-(methylthio)benzo[d]thiazole with phenylacetic acid, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
安全和危害
生化分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-20-12-8-5-9-13-15(12)18-16(21-13)17-14(19)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYPSNLNRSSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2623121.png)
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)
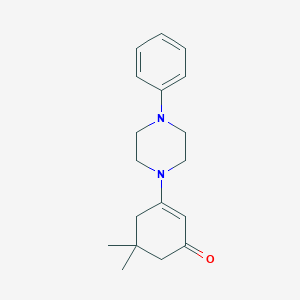
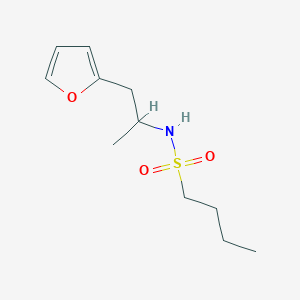
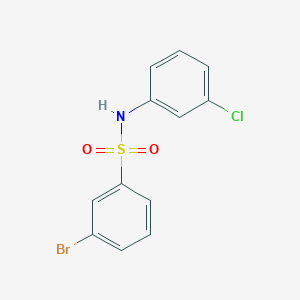
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
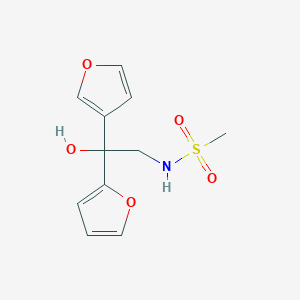
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)



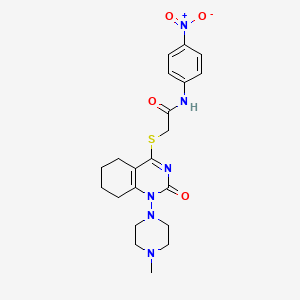
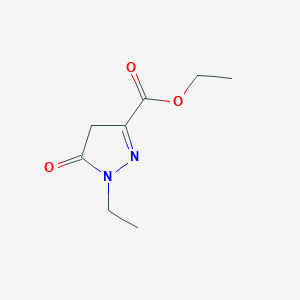
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)